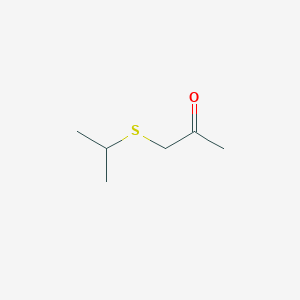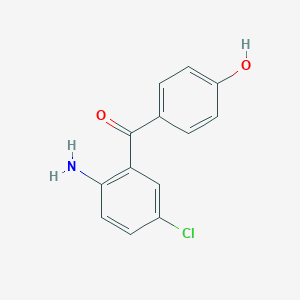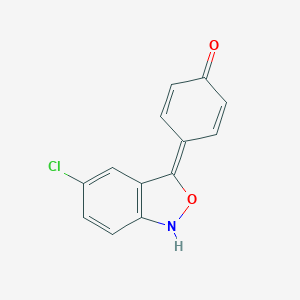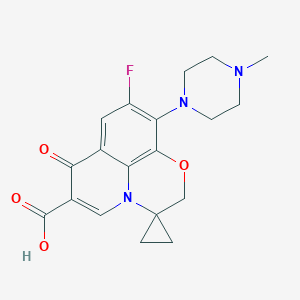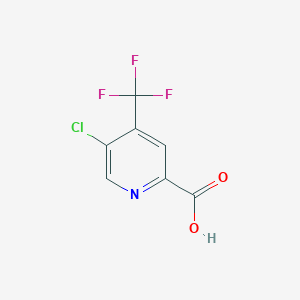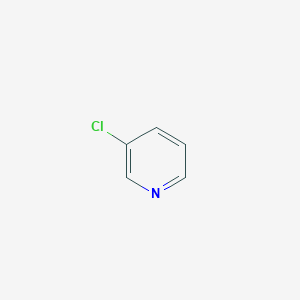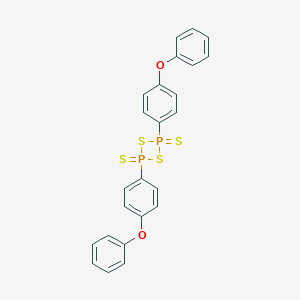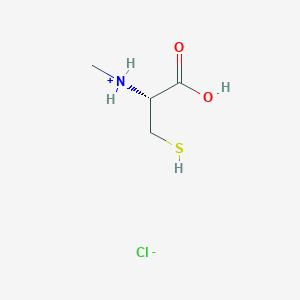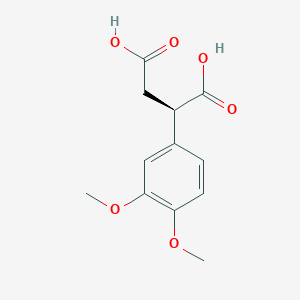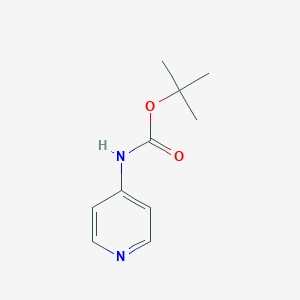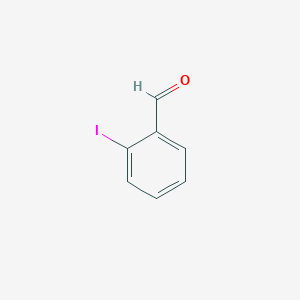
2-碘代苯甲醛
概述
描述
2-Iodobenzaldehyde, also known as o-iodobenzaldehyde, is an organic compound with the molecular formula C7H5IO. It is a derivative of benzaldehyde where an iodine atom is substituted at the ortho position of the benzene ring. This compound is characterized by its yellow crystalline solid form and a distinctive bitter almond odor. It is known for its volatility and corrosiveness, and it is soluble in alcohol, ether, and chloroform but nearly insoluble in water .
科学研究应用
2-Iodobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry:
- It serves as a key intermediate in the synthesis of various heterocycles, such as 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman adducts .
Biology:
- It is used in the preparation of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine:
- Research involving 2-iodobenzaldehyde has explored its potential in developing new drugs and therapeutic agents.
Industry:
作用机制
Target of Action
2-Iodobenzaldehyde is primarily used as a reactant in the synthesis of various heterocycles . The primary targets of 2-Iodobenzaldehyde are the molecules it reacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can react with benzamidines to form quinazolines .
Biochemical Pathways
The exact biochemical pathways affected by 2-Iodobenzaldehyde depend on the specific reactions it is involved in. In the synthesis of heterocycles, it contributes to the formation of compounds like 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman (BH) adducts .
Pharmacokinetics
It’s worth noting that the compound is volatile and corrosive, and it is soluble in alcohol, ether, and chloroform, but almost insoluble in water . These properties could influence its bioavailability.
Result of Action
The result of 2-Iodobenzaldehyde’s action is the formation of new compounds. For example, its reaction with benzamidines leads to the formation of quinazolines . Other products it may help synthesize include 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl .
Action Environment
The action of 2-Iodobenzaldehyde can be influenced by environmental factors such as temperature, solvent, and the presence of other reactants. For instance, the synthesis of quinazolines from 2-Iodobenzaldehyde and benzamidines typically occurs at room temperature . The compound should be stored at 2-8°C and is sensitive to light .
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of benzaldehyde using iodine monochloride (ICl) in the presence of an organic solvent such as chloroform. The reaction typically occurs at room temperature and requires a prolonged reaction time .
Industrial Production Methods: In industrial settings, 2-iodobenzaldehyde can be produced by the reaction of benzaldehyde with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
2-Iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation:
- It can be oxidized to 2-iodobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction:
- Reduction of 2-iodobenzaldehyde can yield 2-iodobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution:
- It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. For example, reaction with sodium azide can produce 2-azidobenzaldehyde.
Cyclization:
- 2-Iodobenzaldehyde can undergo cyclocondensation reactions with benzamidines in the presence of copper(I) iodide to form 2-arylquinazolines .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Sodium azide, amines.
- Catalysts: Copper(I) iodide for cyclocondensation reactions.
Major Products:
相似化合物的比较
- 2-Bromobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Chlorobenzaldehyde
- 2-Fluorobenzaldehyde
属性
IUPAC Name |
2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKTHALZAYYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180895 | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26260-02-6 | |
| Record name | 2-Iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26260-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Iodobenzaldehyde in organic synthesis?
A1: 2-Iodobenzaldehyde serves as a versatile building block in organic synthesis. It's frequently employed in reactions like the Heck reaction to create indanone derivatives [, ], valuable compounds found in various natural products. Additionally, it participates in copper-catalyzed domino reactions with enaminones, ultimately yielding quinoline derivatives []. Furthermore, 2-Iodobenzaldehyde reacts with ynamides in palladium-catalyzed reactions to produce diversely substituted amino-indenones with high regioselectivity [].
Q2: How does the presence of the iodine atom in 2-Iodobenzaldehyde influence its reactivity?
A2: The iodine atom significantly affects 2-Iodobenzaldehyde's reactivity due to its ability to participate in various reactions. It can undergo oxidative addition with transition metal complexes like IrCl(CO)(PPh3)2, leading to the extrusion of halogens []. Furthermore, the iodine atom serves as a suitable leaving group in copper-catalyzed C-N bond formations during the synthesis of quinolines [] and in palladium-catalyzed annulations for creating isoquinolines [].
Q3: Can you provide an example of a reaction where 2-Iodobenzaldehyde leads to the formation of a complex ring system?
A3: One example involves the reaction of bicyclic zirconacyclopentenes with 2-Iodobenzaldehyde. This reaction forms oxazirconacycloheptenes, which can undergo intramolecular coupling in the presence of CuCl, leading to the formation of condensed 5–7–6(aryl) ring systems [].
Q4: Are there instances where 2-Iodobenzaldehyde exhibits specific intermolecular interactions?
A4: When 2-Iodobenzaldehyde reacts with 4-nitrophenylhydrazone, the resulting hydrazone derivative displays a chain of edge-fused rings formed by an N-H...O hydrogen bond and a two-center iodo-nitro interaction []. This highlights the potential of 2-Iodobenzaldehyde derivatives to engage in specific intermolecular interactions.
Q5: Has 2-Iodobenzaldehyde been used in the synthesis of any biologically relevant molecules?
A5: Yes, 2-Iodobenzaldehyde serves as a starting material in the synthesis of tetrahydro-2-benzazepines, a class of compounds with potential affinity for the σ1 receptor []. This example showcases the utility of 2-Iodobenzaldehyde in medicinal chemistry research.
Q6: Are there any alternative synthetic routes to the compounds typically synthesized using 2-Iodobenzaldehyde?
A6: While 2-Iodobenzaldehyde provides efficient routes to various compounds, alternative approaches exist. For instance, 2-bromobenzaldehyde can be used as a substitute in some reactions, although it might result in lower yields or require different reaction conditions []. Exploring alternative synthetic routes and comparing their efficiency with those involving 2-Iodobenzaldehyde is an active area of research.
Q7: What are some analytical techniques used to characterize and study 2-Iodobenzaldehyde and its derivatives?
A7: Various spectroscopic techniques are employed to characterize 2-Iodobenzaldehyde and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the structure, purity, and properties of the compounds. For example, NMR helps in determining the regiochemistry of products formed in reactions involving 2-Iodobenzaldehyde [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
